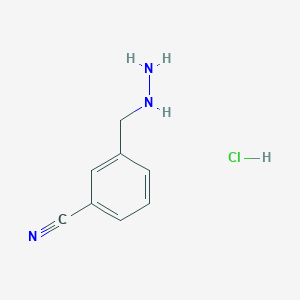

3-(Hydrazinylmethyl)benzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

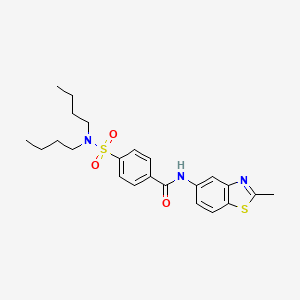

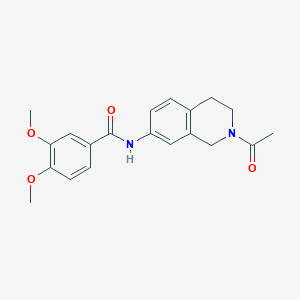

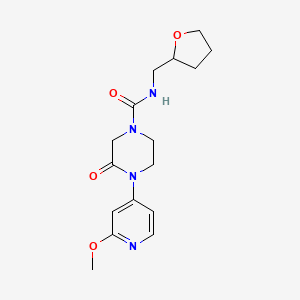

“3-(Hydrazinylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used in various chemical reactions and has a molecular weight of 183.64 .

Synthesis Analysis

The synthesis of benzonitrile derivatives, such as “3-(Hydrazinylmethyl)benzonitrile hydrochloride”, often involves the reaction of benzaldehyde and hydroxylamine hydrochloride . A green synthesis method has been proposed using ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an effective alternative to hydroxylamine hydrochloride . The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .Molecular Structure Analysis

The molecular structure of “3-(Hydrazinylmethyl)benzonitrile hydrochloride” is represented by the formula C8H10ClN3 . The molecular weight of this compound is 183.64 .Wissenschaftliche Forschungsanwendungen

Green Synthesis of Benzonitrile

The compound can be used in the green synthesis of benzonitrile. It is an advantageous approach, but it suffers from constraints such as longer reaction time, corrosion, and recovery of hydrochloric acid. A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .

Catalyst for One-Pot Synthesis of Benzonitrile

The compound can be used as a competent catalyst for one-pot synthesis of benzonitrile. The optimized reaction conditions were found to be the combination of benzaldehyde, NH2OH·HCl, Fe3O4-CTAB NPs, and DMF at 80–90 °C for 1 h .

Synthesis of 4-(Hydrazinylmethyl)benzonitrile Hydrochloride

The compound can be synthesized through various methods. One reported method involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions.

Medicinal Chemistry

The hydrazinylmethyl group present in the molecule can participate in various reactions, making it a potential scaffold for designing new drugs. Research has explored the use of hydrazinobenzenes in the development of anticonvulsant and anti-inflammatory agents.

Physical and Chemical Properties Analysis

The presence of the hydrazine group suggests moderate polarity, potentially leading to some water solubility. The aromatic ring and nitrile group contribute to lipophilicity as well.

Chemical Reactions Analysis

The hydrazine group is known to be reactive, potentially forming linkages with other aldehydes or ketones. The nitrile group might undergo nucleophilic substitution reactions.

Safety And Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Eigenschaften

IUPAC Name |

3-(hydrazinylmethyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYADVNWVCFUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydrazinylmethyl)benzonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)

![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)

![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)

![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)